molecular formula C17H12ClF3N4O B11061429 1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11061429
M. Wt: 380.7 g/mol
InChI Key: YMLQBXZLUTUVRD-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that features a triazole ring, a chlorophenyl group, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group can be attached via a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide: Features a triazole ring, chlorophenyl group, and trifluoromethylbenzyl group.

    1-(4-chlorophenyl)-N-[4-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the chlorine atom.

    1-(3-chlorophenyl)-N-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a different position of the trifluoromethyl group.

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity. The presence of both the chlorophenyl and trifluoromethylbenzyl groups can enhance its stability and potency in various applications.

Properties

Molecular Formula

C17H12ClF3N4O

Molecular Weight

380.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide

InChI

InChI=1S/C17H12ClF3N4O/c18-13-2-1-3-14(8-13)25-10-15(23-24-25)16(26)22-9-11-4-6-12(7-5-11)17(19,20)21/h1-8,10H,9H2,(H,22,26)

InChI Key

YMLQBXZLUTUVRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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